H-Gly-Pro-Hyp-OH

Collagen biomimetics Peptide thermodynamics Triple-helix stability

Collagen researchers face a critical gap: generic Gly-X-Y tripeptides cannot replicate the thermal stability and receptor specificity of native collagen motifs. H-Gly-Pro-Hyp-OH fills this gap as a chemically defined, Hyp-containing tripeptide building block. • Triple-helix stabilization: 0.76 kcal/mol free energy per unit - 0.43 kcal/mol greater than Gly-Pro-Pro, ensuring higher melting temperatures for collagen mimetics. • GPVI-positive control: Potent, specific platelet activation via GPVI; Gly-Pro-Pro, Gly-Pro-Ala, and Gly-Pro-Arg show negligible activity. • DPP-IV benchmark: Competitive inhibitor (Ki=4.5 mM, IC50=2.51 mM) - the only collagen-derived tripeptide that serves as a calibration standard for hydrolysate activity. • Anti-photoaging equivalence: Orally active; in a UVB mouse model, restores skin elasticity and collagen volume fraction comparably to high-MW collagen hydrolysate at equivalent Hyp dose. Supplied with batch-specific purity documentation and reliable cold-chain logistics for global R&D procurement.

Molecular Formula C12H19N3O5
Molecular Weight 285.30 g/mol
CAS No. 2239-67-0
Cat. No. B550830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-Pro-Hyp-OH
CAS2239-67-0
SynonymsGly-Pro-Hyp;  Collagen peptide;  H-Gly-Pro-Hyp-OH;  H-Gly-Pro-4-Hyp-OH;  H-Gly-L-Pro-(4R)-hydroxy-L-Pro-OH, glycine-proline-hydroxyproline
Molecular FormulaC12H19N3O5
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O
InChIInChI=1S/C12H19N3O5/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20/h7-9,16H,1-6,13H2,(H,19,20)/t7-,8+,9+/m1/s1
InChIKeySZEOBSAZWJLOGY-VGMNWLOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Structure & Identifiers


Interactive Chemical Structure Model





H-Gly-Pro-Hyp-OH (CAS 2239-67-0) Collagen Tripeptide: Baseline Characterization for Research and Industrial Procurement


H-Gly-Pro-Hyp-OH (Tripeptide 29) is a tripeptide composed of glycine, proline, and 4-hydroxyproline (Hyp), representing the canonical Gly-X-Y repeat motif central to collagen's triple-helical structure [1]. With a molecular formula of C12H19N3O5 and a molecular weight of 285.3 g/mol, this compound functions both as a fundamental building block for collagen mimetic research and as a bioactive entity with demonstrated oral activity against UVB-induced skin aging [2]. Its distinct biochemical signature stems from the presence of the post-translationally modified Hyp residue at the Y-position, a structural feature that governs triple-helix thermal stability and underlies its quantifiable functional divergence from closely related collagen-derived tripeptides such as Gly-Pro-Pro, Gly-Pro-Ala, and Gly-Pro-Arg [3].

Why In-Class Collagen Peptides Cannot Be Interchanged with H-Gly-Pro-Hyp-OH (CAS 2239-67-0)


Despite sharing the generic Gly-X-Y sequence motif with numerous collagen-derived tripeptides, H-Gly-Pro-Hyp-OH cannot be substituted by analogs such as Gly-Pro-Pro, Gly-Pro-Ala, or even Gly-Pro-Arg without incurring significant and quantifiable losses in specific functional properties [1]. Substitution at the Y-position from Hyp to Pro (Gly-Pro-Pro) diminishes the free energy of triple-helix stabilization by approximately 0.43 kcal/mol per tripeptide unit and virtually abolishes platelet activation through the glycoprotein VI (GPVI) receptor [2][3]. Similarly, replacing Hyp with Ala (Gly-Pro-Ala) eliminates GPVI-mediated agonism entirely, while the Gly-Pro-Arg analog, despite comparable thermal stability in isolation, exhibits markedly slower folding kinetics and fails to support the formation of contiguous stabilizing units due to electrostatic repulsion [4]. These divergent behaviors underscore that procurement decisions in collagen research and bioactive peptide development must be guided by specific, comparator-based evidence rather than sequence homology alone.

Quantitative Comparator Analysis for H-Gly-Pro-Hyp-OH (CAS 2239-67-0) Against Closest Analogs


Triple-Helix Stabilization Free Energy Compared to Gly-Pro-Pro

H-Gly-Pro-Hyp-OH provides significantly greater stabilization of the collagen triple helix compared to the non-hydroxylated analog Gly-Pro-Pro. Statistical thermodynamic modeling of equilibrium experimental data at 37 °C demonstrates that the addition of a Gly-Pro-Hyp tripeptide unit stabilizes the triple-helix by 0.76 kcal/mol, whereas the addition of a Gly-Pro-Pro unit provides only 0.33 kcal/mol of stabilization [1]. This 0.43 kcal/mol differential per tripeptide repeat translates into a substantial cumulative increase in helix-coil transition temperature (Tm) for polymers containing Gly-Pro-Hyp repeats versus those containing Gly-Pro-Pro repeats. The enhanced stability is attributable to the stereoelectronic effects and hydration network conferred by the 4-hydroxyproline residue at the Y-position, which preorganizes the peptide backbone into the polyproline II conformation required for triple-helix assembly [2].

Collagen biomimetics Peptide thermodynamics Triple-helix stability

Enzymatic Stability and Intestinal Absorption Kinetics Compared to Pro-Hyp Dipeptide and High Molecular Weight Collagen

H-Gly-Pro-Hyp-OH demonstrates distinct pharmacokinetic behavior when compared to its primary metabolite Pro-Hyp and to high molecular weight collagen peptide (H-CP). In a comparative rat study using intravenous (5 mg/kg) and intragastric (100 mg/kg) administration, the absolute oral bioavailability of Gly-Pro-Hyp was determined to be 4.4%, whereas Pro-Hyp exhibited a substantially higher bioavailability of 19.3% [1]. This 4.4-fold difference reflects the greater first-pass metabolism of the tripeptide, yet critically, H-Gly-Pro-Hyp-OH and Pro-Hyp were both demonstrated to be stable in gastrointestinal fluid and rat plasma for at least 2 hours [2]. Furthermore, in head-to-head oral administration studies, Hyp-containing peptides (Gly-Pro-Hyp and Pro-Hyp) reached significantly higher plasma levels compared to high molecular weight collagen peptide, confirming the functional advantage of the low molecular weight tripeptide form over larger collagen fragments for achieving systemic exposure [2]. The urinary excretion of intact Gly-Pro-Hyp following intravenous administration was 5.9% ± 2.6% of the administered dose, confirming that the tripeptide remains detectable in its intact form post-systemic distribution [1].

Peptide pharmacokinetics Oral bioavailability Collagen hydrolysates

Platelet GPVI Receptor Specificity: Gly-Pro-Hyp vs. Gly-Pro-Pro, Gly-Pro-Ala, and Gly-Pro-Arg

H-Gly-Pro-Hyp-OH possesses a unique and non-substitutable capacity to activate platelets via the glycoprotein VI (GPVI) receptor, a property that is virtually absent in its closest sequence analogs. In a direct comparative study employing synthetic collagen-like peptides, peptides consisting of a repeating Gly-Pro-Hyp sequence were found to be potent platelet agonists, inducing robust platelet aggregation and tyrosine phosphorylation [1]. In stark contrast, peptides comprising repeating sequences of Gly-Pro-Pro, Gly-Pro-Ala, or Gly-Pro-Arg exhibited little if any platelet reactivity [1]. This functional divergence is not due to differences in triple-helix formation, as all comparator peptides formed stable triple-helical structures; rather, it reflects the strict structural requirement of the GPVI receptor for the Hyp residue at the Y-position within the Gly-Pro-Hyp context. Furthermore, the platelet-reactive Gly-Pro-Hyp peptide failed to induce tyrosine phosphorylation in GPVI-deficient platelets, and platelet adhesion was inhibited by anti-GPVI antibody, confirming that this sequence mediates activation specifically through GPVI and not through integrin α2β1 [1].

Platelet activation Thrombosis research GPVI receptor

DPP-IV Inhibitory Activity Compared to Other Collagen-Derived Tripeptides

Among collagen-derived tripeptides, H-Gly-Pro-Hyp-OH is distinguished as a true competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV), whereas structurally related tripeptides either serve as substrates or exhibit no inhibitory activity. In an enzymatic study comparing Gly-Ala-Hyp, Gly-Pro-Ala, and Gly-Pro-Hyp, only Gly-Pro-Hyp functioned as a peptidic inhibitor of DPP-IV, because DPP-IV could not hydrolyze the bond between Pro and Hyp [1]. This tripeptide was characterized as a moderately competitive inhibitor with a Ki value of 4.5 mM [1]. A separate report cites an IC50 value of 2.51 mM for DPP-4 inhibition . The inability of DPP-IV to cleave the Pro-Hyp bond distinguishes Gly-Pro-Hyp from substrate-like tripeptides such as Gly-Pro-Ala, which are hydrolyzed by the enzyme. This functional differentiation is critical for experimental design in diabetes and metabolic disorder research, where inhibition rather than substrate competition is the desired endpoint.

DPP-IV inhibition Diabetes research Peptide enzyme inhibitors

Anti-Photoaging Efficacy In Vivo Compared to High Molecular Weight Collagen Hydrolysate (HCH)

H-Gly-Pro-Hyp-OH demonstrates anti-photoaging efficacy that is quantitatively comparable to that of high molecular weight collagen hydrolysate (HCH) when administered orally at an equivalent Hyp-based dose. In a UV-induced photoaging mouse model (Kunming mice, 4 weeks old), oral administration of H-Gly-Pro-Hyp-OH at 31.36 mg/kg/day for 6 weeks reduced skin stretching recovery time to 3.35 seconds at week 4 and maintained this improvement through week 6, restoring skin elasticity to a level comparable to the HCH-treated group . Epidermal thickening induced by UV radiation was reduced to 96.91 μm in the Gly-Pro-Hyp group, which was significantly lower than the untreated UV group and comparable to the HCH group . Collagen volume fraction was increased to 41.43% in the Gly-Pro-Hyp group, again significantly higher than the UV group and comparable to the HCH group . Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) were reduced by 29.50%, 22.83%, and 28.94% respectively relative to the UV group, reaching levels comparable to HCH . Furthermore, UV-induced elevations in MMP-1 and MMP-3 were reduced to levels comparable to the HCH group . These data establish that the tripeptide alone, at an equivalent Hyp dose, recapitulates the full anti-photoaging activity of a complex collagen hydrolysate.

Skin photoaging Collagen peptides Cosmeceutical research

Triple-Helix Folding Kinetics: Contiguous Gly-Pro-Hyp vs. Gly-Pro-Arg Repeats

While the single Gly-Pro-Arg tripeptide unit can confer triple-helix stabilization similar to Gly-Pro-Hyp in a host-guest context, the two sequences exhibit fundamentally different folding behavior when present as contiguous repeats. In host-guest peptides of the form Ac-(Gly-Pro-Hyp)3-Gly-X-Y-(Gly-Pro-Hyp)4-Gly-Gly-NH2, Gly-Pro-Arg was found to be as stabilizing as Gly-Pro-Hyp, with similar melting temperatures [1]. However, when multiple Gly-Pro-Arg triplets were incorporated contiguously, the resulting peptides were destabilizing and folded slowly due to charge repulsion between the positively charged Arg side chains [1]. In contrast, contiguous Gly-Pro-Hyp units are highly stable and actively promote triple-helix folding [1]. This differential in folding kinetics is critical for the design of self-assembling collagen-mimetic materials, where rapid and efficient triple-helix formation is required. Thus, despite comparable thermodynamic stability for a single substitution, Gly-Pro-Hyp is the superior building block for synthesizing longer collagen-mimetic sequences intended for rapid assembly.

Collagen folding Peptide self-assembly Host-guest peptide systems

Validated Application Scenarios for H-Gly-Pro-Hyp-OH (CAS 2239-67-0) Based on Comparative Evidence


Collagen-Mimetic Biomaterial Synthesis Requiring High Thermal Stability

H-Gly-Pro-Hyp-OH is the preferred building block for synthesizing collagen-like peptides and polymers intended for applications at physiological temperatures. The 0.76 kcal/mol stabilization free energy per Gly-Pro-Hyp unit, which is 0.43 kcal/mol greater than that provided by Gly-Pro-Pro, ensures that materials constructed with this tripeptide achieve higher melting temperatures and resist premature thermal denaturation [1]. Procurement of H-Gly-Pro-Hyp-OH over Gly-Pro-Pro is essential for biomaterials that must maintain triple-helical integrity in vivo.

Platelet Activation and Thrombosis Research Requiring a GPVI-Specific Agonist

H-Gly-Pro-Hyp-OH is an indispensable positive control in studies of collagen-mediated platelet activation. Unlike Gly-Pro-Pro, Gly-Pro-Ala, or Gly-Pro-Arg peptides, which exhibit little to no platelet reactivity, synthetic peptides containing the Gly-Pro-Hyp repeat sequence potently activate platelets exclusively through the GPVI receptor [1]. This unique specificity makes H-Gly-Pro-Hyp-OH the required reagent for dissecting GPVI signaling pathways and for screening anti-thrombotic compounds that target this receptor.

Chemically Defined Anti-Photoaging Ingredient for Cosmeceutical Formulation

H-Gly-Pro-Hyp-OH can serve as a chemically defined, single-entity alternative to complex collagen hydrolysates in anti-photoaging products. In a UV-induced photoaging mouse model, oral administration of H-Gly-Pro-Hyp-OH at an equivalent Hyp dose restored skin elasticity, reduced epidermal thickening, increased collagen volume fraction, and attenuated MMP-1/MMP-3 and pro-inflammatory cytokine levels to an extent comparable to that achieved by high molecular weight collagen hydrolysate [1]. This equivalence supports the substitution of undefined hydrolysate mixtures with pure H-Gly-Pro-Hyp-OH in cosmeceutical and nutraceutical formulations requiring precise analytical characterization and batch-to-batch consistency.

DPP-IV Inhibition Screening and Collagen Hydrolysate Quality Assessment

H-Gly-Pro-Hyp-OH is the validated positive control for assessing DPP-IV inhibitory activity in collagen hydrolysates. As the only collagen-derived tripeptide among Gly-Ala-Hyp, Gly-Pro-Ala, and Gly-Pro-Hyp that acts as a true competitive inhibitor of DPP-IV (Ki = 4.5 mM, IC50 = 2.51 mM), this compound provides a benchmark for quantifying the inhibitory potential of hydrolysate fractions [1][2]. Furthermore, H-Gly-Pro-Hyp-OH serves as the preferred calibration standard for LC-MS/MS semi-quantification of Gly-Pro-Yaa tripeptides in commercial collagen tripeptide products, where it is abundantly present (typically 1-9% w/w) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Gly-Pro-Hyp-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.